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methylphenyl)methanol

CAS No.: 17100-58-2

Cat. No.: B173752

. J

Executive Summary & Structural Logic

(4-Bromo-2-methylphenyl)methanol (CAS 66414-91-7) is a bifunctional aromatic building
block critical to medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-
Miyaura cross-coupling. Unlike its unhindered analog, (4-bromophenyl)methanol, this molecule
incorporates an ortho-methyl group. This structural addition is not merely cosmetic; it exerts
significant steric and electronic influence, altering solubility profiles, crystal packing, and the
kinetics of palladium-catalyzed transformations.

This guide characterizes the molecule not just as a static entity, but as a dynamic substrate,
comparing its utility against standard alternatives to aid in rational reagent selection.

Structural Analysis & Physical Characterization
Physical Properties & Benchmarking

The ortho-methyl group disrupts the planar stacking often seen in simple benzyl alcohols,
typically lowering the melting point relative to the non-methylated analog and increasing
solubility in lipophilic solvents (DCM, Toluene).
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(4-Bromo-2- (4-
Impact of 2-Methyl
Property methylphenyl)meth Bromophenyl)meth =
rou
anol anol (Analog) >
CAS 66414-91-7 873-75-6 Unique identifier
+14 mass units
MW 201.06 g/mol 187.04 g/mol

(lipophilicity increase)

Physical State

White to off-white

White crystalline solid

Disrupted crystal

solid lattice
] ] Slight depression due
Melting Point 70-74 °C 75-77 °C )
to sterics
. High in DCM, MeOH, i . -
Solubility THE Moderate in DCM Enhanced lipophilicity
Negligible electronic
pKa (est) ~14.8 (Alcohol) ~14.6

effect on OH

Spectroscopic Fingerprint (Self-Validation)

When synthesizing or purchasing this compound, use the following spectroscopic markers to

validate identity and purity. The ortho-methyl signal is the primary diagnostic peak.

« 1H NMR (400 MHz, CDCI3):

[¢]

0 7.35 (d, J=8.0 Hz, 1H): H-6 (Ortho to methanol group). Note: This doublet is often
slightly shielded compared to the meta-protons.

[¢]

0 7.30 (s, 1H): H-3 (Ortho to methyl, Meta to Br). Appears as a singlet or fine doublet due
to meta-coupling.

[¢]

& 7.25 (d, 1H): H-5.

[¢]

0 4.65 (s, 2H): Ar-CH2-OH. Diagnostic benzyl methylene.

o

0 2.32 (s, 3H): Ar-CHs. Crucial purity marker. If this integrates <3H, suspect demethylated
impurity.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 0 1.80 (br s, 1H): -OH (Concentration dependent).

e IR Spectrum (ATR):
o 3250-3350 cm~%: Broad O-H stretch (Intermolecular H-bonding).
o 1020 cm~1: C-O primary alcohol stretch.
o 600-700 cm~1: C-Br stretch (Strong fingerprint).

Comparative Reactivity Profile

The presence of the 2-methyl group creates a specific reactivity profile that differs from the
standard 4-bromobenzyl alcohol.

The "Ortho-Effect" in Palladium Catalysis

In Suzuki-Miyaura couplings, the bromine at the 4-position is relatively unhindered. However,
the 2-methyl group induces a "buttressing effect" on the ring, slightly altering the electronics.

» Standard Analog: (4-Bromophenyl)methanol couples rapidly with standard Pd(PPh3)4.

o Target (2-Methyl): The methyl group is meta to the bromine, so direct steric hindrance to the
Pd oxidative addition is minimal. However, it does affect the rotation of the resulting biaryl
bond, often leading to atropisomeric intermediates or requiring slightly higher temperatures
to drive the reaction to completion compared to the unhindered analog.

Oxidation Stability

The 2-methyl group provides minor steric protection to the benzylic position.
o Oxidation to Aldehyde: Using MnO2 or Dess-Martin Periodinane proceeds cleanly.

« Stability: Slightly more resistant to over-oxidation (to benzoic acid) in air compared to the
non-methylated analog due to steric shielding of the benzylic protons.

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic pathways available to this scaffold.
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(4-Bromo-2-methylphenyl)methanol
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(Core Scaffold)

(Alkylation Agent)

Suzuki-Miyaura
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4'-Substituted-2-methyl-biphenyl-4-methanol
(Drug Scaffold)

Click to download full resolution via product page

Figure 1: Divergent synthetic utility of the scaffold. The 2-methyl group remains intact across all
transformations, serving as a tracer.

Experimental Protocols
Synthesis: Selective Reduction of 4-Bromo-2-
methylbenzoic Acid

Objective: Synthesize the alcohol without de-halogenating the aromatic bromine. Challenge:
Lithium Aluminum Hydride (LiAIH4) can sometimes cause hydrodebromination (loss of Br) at
high temperatures. Recommended Protocol: Borane-THF Complex Reduction.

Reagents:

e 4-Bromo-2-methylbenzoic acid (1.0 eq)

e Borane-THF complex (1.0 M solution, 1.2 eq)

e Anhydrous THF (Solvent)

Step-by-Step:

e Setup: Flame-dry a 2-neck round bottom flask under Argon.

» Dissolution: Dissolve the benzoic acid precursor in anhydrous THF (0.5 M concentration).
Cool to 0°C.
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Addition: Add BH3-THF dropwise over 30 minutes. Caution: Gas evolution (H2).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC
(Mobile phase: 30% EtOAc/Hexane). The acid spot (baseline) should disappear.

Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO3 (to
remove unreacted acid) and Brine. Dry over Na2SO4.

Purification: If necessary, recrystallize from Hexane/EtOAc (10:1).

Application: Optimized Suzuki-Miyaura Coupling

Objective: Couple with Phenylboronic acid while preserving the benzylic alcohol.

Reagents:

Substrate: (4-Bromo-2-methylphenyl)methanol (1.0 eq)[1]
Boronic Acid: Phenylboronic acid (1.2 eq)

Catalyst: Pd(dppf)CI2 (3 mol%) - Chosen for resistance to oxidation.
Base: K2CO3 (2.0 eq)

Solvent: Dioxane:Water (4:1)

Step-by-Step:

Combine substrate, boronic acid, and base in a pressure vial.

Add solvents and sparge with Nitrogen for 10 minutes (Critical step to prevent
homocoupling).

Add Pd catalyst quickly. Seal vial.

Heat to 80°C for 6 hours. (Note: The 2-methyl analog often requires 80°C, whereas the non-
methyl analog might proceed at 60°C).
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« Filter through Celite, extract with EtOAc, and purify via column chromatography.

Synthesis Workflow Diagram

Start: 4-Bromo-2-methylbenzoic Acid

1. Dissolve in THF (0°C)
2. Add BH3-THF (1.2 eq)

o (Stir longer)

TLC Check:
Acid Spot Gone?

Quench with MeOH

(Destroy Excess Borane)

Extraction (EtOAc/NaHCO3)
Remove unreacted acid

Final Product:

(4-Bromo-2-methylphenyl)methanol

Click to download full resolution via product page

Figure 2: Step-by-step reduction workflow ensuring chemoselectivity (retention of Br).

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, be aware of these common impurities:
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e Des-bromo impurity ((2-methylphenyl)methanol): Result of over-reduction or Pd-catalyzed
dehalogenation.

o Detection: GC-MS (Mass 122 vs 200/202).
» Unreacted Acid: Result of poor quenching or old Borane reagent.

o Detection: 1H NMR (Check for COOH proton >11 ppm) or IR (C=0 stretch at 1690 cm™1).
o Dimer (Homocoupling): Result of oxygen in Suzuki coupling.

o Detection: High MW spot on TLC.

Storage: Store at 2—8°C under inert atmosphere. The benzylic alcohol is prone to slow air
oxidation to the aldehyde over months if left in open vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (4-Bromo-2-methylphenyl)methanol | CBH9BrO | CID 22280088 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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» To cite this document: BenchChem. [Comparative Characterization & Synthetic Utility Guide:
(4-Bromo-2-methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173752#full-characterization-of-4-bromo-2-
methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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